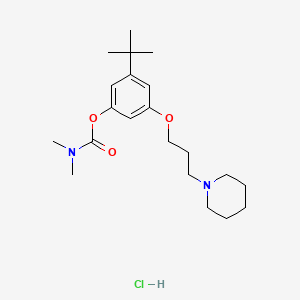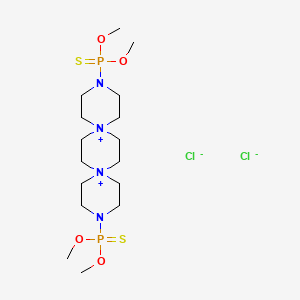
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(dimethoxyphosphinothioyl)-, dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(dimethoxyphosphinothioyl)-, dichloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dispiro structure with diaza and diazoniadispiro components, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(dimethoxyphosphinothioyl)-, dichloride typically involves multiple steps, including the formation of the diaza and diazoniadispiro components. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound, which is essential for its application in various industries.
化学反应分析
Types of Reactions
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(dimethoxyphosphinothioyl)-, dichloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(dimethoxyphosphinothioyl)-, dichloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials, owing to its unique structural properties.
作用机制
The mechanism of action of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(dimethoxyphosphinothioyl)-, dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-1-oxopropyl)-
- 3,12-BIS(3-CHLORO-2-HYDROXYPROPYL)-3,12-DIAZA-6,9-DIAZONIADISPIRO(5.2.5.2)HEXADECANE DICHLORIDE
Uniqueness
What sets 3,12-Diaza-6,9-diazoniadispiro(5252)hexadecane, 3,12-bis(dimethoxyphosphinothioyl)-, dichloride apart is its unique structural configuration and the presence of dimethoxyphosphinothioyl groups
属性
CAS 编号 |
111854-46-7 |
|---|---|
分子式 |
C16H36Cl2N4O4P2S2 |
分子量 |
545.5 g/mol |
IUPAC 名称 |
(12-dimethoxyphosphinothioyl-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl)-dimethoxy-sulfanylidene-λ5-phosphane;dichloride |
InChI |
InChI=1S/C16H36N4O4P2S2.2ClH/c1-21-25(27,22-2)17-5-9-19(10-6-17)13-15-20(16-14-19)11-7-18(8-12-20)26(28,23-3)24-4;;/h5-16H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
HVYFSXKPBIUMPA-UHFFFAOYSA-L |
规范 SMILES |
COP(=S)(N1CC[N+]2(CC1)CC[N+]3(CCN(CC3)P(=S)(OC)OC)CC2)OC.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


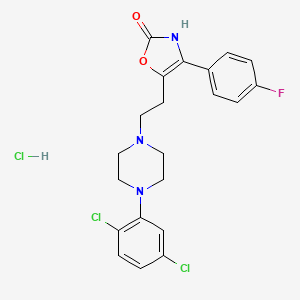
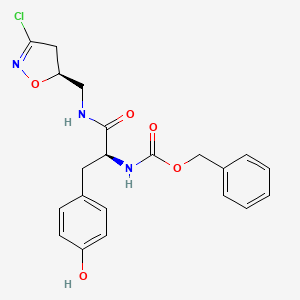
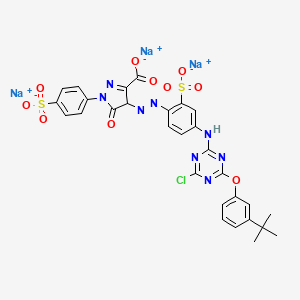
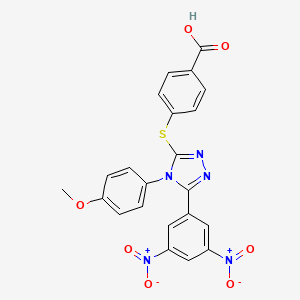
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)

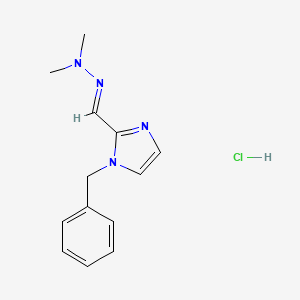
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)
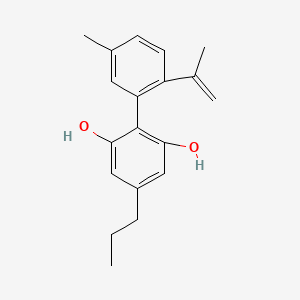
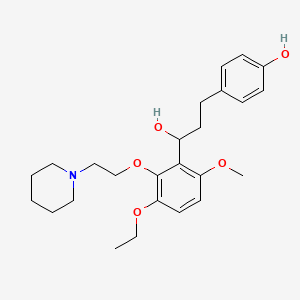
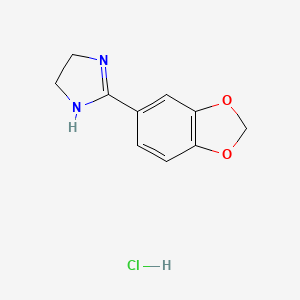
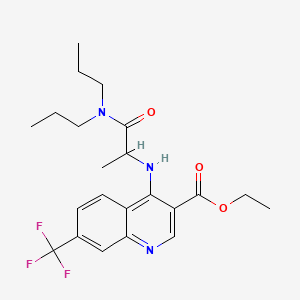
![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)
